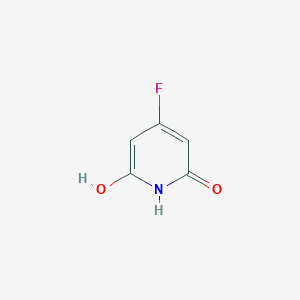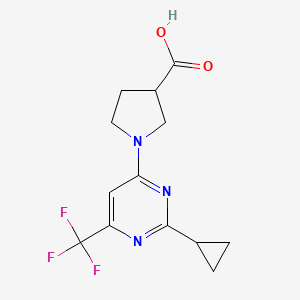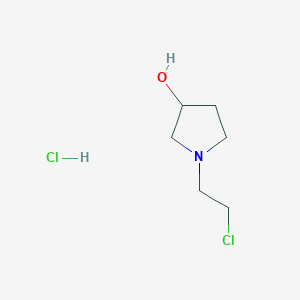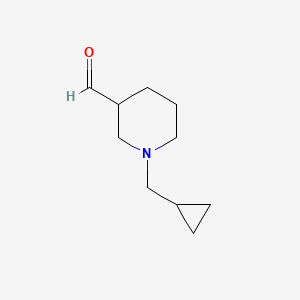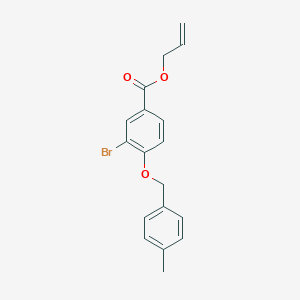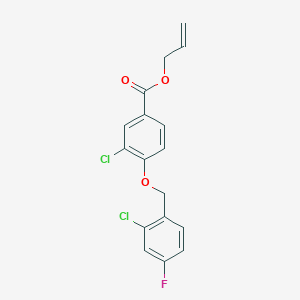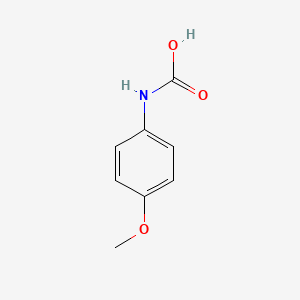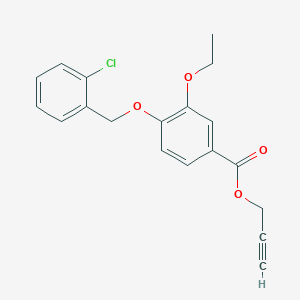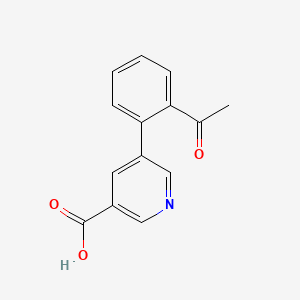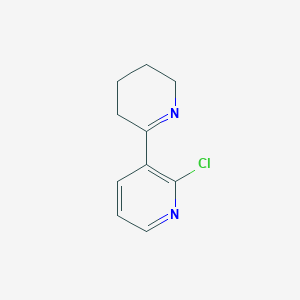
2'-Chloro-3,4,5,6-tetrahydro-2,3'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Chloro-3,4,5,6-tetrahydro-2,3’-bipyridine is a heterocyclic organic compound featuring a bipyridine structure with a chlorine atom at the 2’ position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with a suitable cyclizing agent in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Chloro-3,4,5,6-tetrahydro-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides, which may exhibit different chemical properties.
Reduction Reactions: Reduction of the bipyridine ring can lead to the formation of tetrahydropyridine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Oxidation: N-oxides of the bipyridine ring.
Reduction: Tetrahydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2’-Chloro-3,4,5,6-tetrahydro-2,3’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism by which 2’-Chloro-3,4,5,6-tetrahydro-2,3’-bipyridine exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity to produce a therapeutic effect.
Pathways Involved: The compound can interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis, depending on its structural modifications and functional groups.
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: A well-known ligand in coordination chemistry, differing by the absence of chlorine and the fully aromatic nature of the rings.
4,4’-Bipyridine: Another bipyridine derivative, used in the synthesis of coordination polymers and metal-organic frameworks.
2,3’-Bipyridine: Similar in structure but without the chlorine substitution, affecting its reactivity and binding properties.
Uniqueness: 2’-Chloro-3,4,5,6-tetrahydro-2,3’-bipyridine is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and interaction with other molecules. This makes it a valuable compound for developing new materials and pharmaceuticals with specific properties.
Eigenschaften
Molekularformel |
C10H11ClN2 |
|---|---|
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
2-chloro-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C10H11ClN2/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h3-4,7H,1-2,5-6H2 |
InChI-Schlüssel |
OSEGSYNSBTYDGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN=C(C1)C2=C(N=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


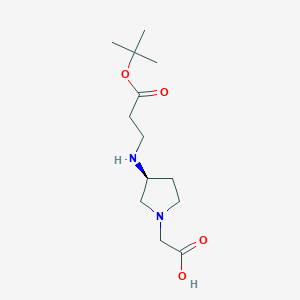

amine](/img/structure/B13002402.png)
